molecular formula C18H15NO6 B1627475 10-Acetyl-phenoxazine-3,7-diol diacetate CAS No. 93729-77-2

10-Acetyl-phenoxazine-3,7-diol diacetate

Cat. No.: B1627475
CAS No.: 93729-77-2
M. Wt: 341.3 g/mol
InChI Key: JOEGJMHVHPYBFW-UHFFFAOYSA-N
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Description

10-Acetyl-phenoxazine-3,7-diol diacetate is a chemical compound known for its applications in fluorescent detection and as an intermediate in the synthesis of bioactive compounds. It is characterized by its molecular formula C18H15NO6 and a molecular weight of 341.31 g/mol . This compound is often used in the development of fluorescent probes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Acetyl-phenoxazine-3,7-diol diacetate typically involves the acetylation of phenoxazine derivatives. One common method includes the reaction of phenoxazine-3,7-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

10-Acetyl-phenoxazine-3,7-diol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 10-Acetyl-phenoxazine-3,7-diol diacetate involves its conversion to fluorescent products upon oxidation. In the presence of hydrogen peroxide and peroxidase enzymes, the compound is oxidized to resorufin, which emits a strong red fluorescence. This reaction is highly specific and sensitive, making it ideal for detecting low concentrations of hydrogen peroxide in biological and environmental samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Acetyl-phenoxazine-3,7-diol diacetate is unique due to its dual acetylation, which enhances its stability and reactivity compared to other phenoxazine derivatives. This makes it particularly useful in the synthesis of fluorescent probes and bioactive compounds .

Properties

IUPAC Name

(10-acetyl-7-acetyloxyphenoxazin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-10(20)19-15-6-4-13(23-11(2)21)8-17(15)25-18-9-14(24-12(3)22)5-7-16(18)19/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEGJMHVHPYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)OC(=O)C)OC3=C1C=CC(=C3)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556754
Record name 10-Acetyl-10H-phenoxazine-3,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93729-77-2
Record name 10-Acetyl-10H-phenoxazine-3,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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